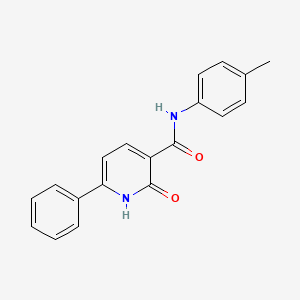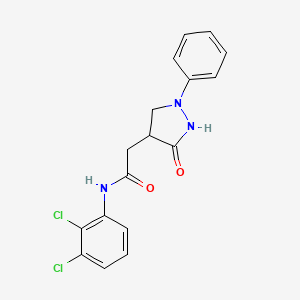![molecular formula C17H14N4O2 B11033803 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide CAS No. 956442-48-1](/img/structure/B11033803.png)
4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzimidazole core with a pyrimido ring, making it a versatile scaffold for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with appropriate carboxylic acids or their derivatives. One common method includes heating 2-aminobenzimidazole with phenyl isocyanate and a suitable carboxylic acid under reflux conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or pyrimido rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide serves as a building block for synthesizing more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
Medicinally, derivatives of this compound have been investigated for their pharmacological properties. Studies have shown that these derivatives can exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural versatility allows for the design of materials with tailored functionalities, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.
Receptors: By binding to receptors, the compound can influence signal transduction pathways, affecting cellular responses.
Proteins: Interaction with proteins can modulate their activity, stability, or localization, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and its derivatives share structural similarities with 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide.
Pyrimido Compounds: Other pyrimido derivatives, such as pyrimido[4,5-d]pyrimidines, also exhibit comparable chemical properties.
Uniqueness
What sets this compound apart is its unique combination of a benzimidazole core with a pyrimido ring. This structural feature provides a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Properties
CAS No. |
956442-48-1 |
|---|---|
Molecular Formula |
C17H14N4O2 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
4-oxo-N-phenyl-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide |
InChI |
InChI=1S/C17H14N4O2/c22-15-10-13(16(23)18-11-6-2-1-3-7-11)20-17-19-12-8-4-5-9-14(12)21(15)17/h1-9,13H,10H2,(H,18,23)(H,19,20) |
InChI Key |
GTFSUIDNOOTAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=NC3=CC=CC=C3N2C1=O)C(=O)NC4=CC=CC=C4 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetramethyl 6'-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033720.png)
![Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033721.png)
![N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide](/img/structure/B11033722.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11033737.png)

![Ethyl 6-ethyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11033756.png)


![10-amino-N-(3,5-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11033791.png)
![[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone](/img/structure/B11033792.png)
![2-ethyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11033798.png)
![N-(tert-Butyl)-4-propioloyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B11033810.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide](/img/structure/B11033820.png)
